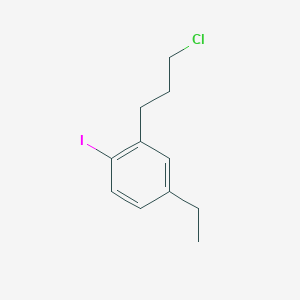
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a chloropropyl group, an ethyl group, and an iodine atom attached to a benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 1-(3-Chloropropyl)-5-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The chloropropyl group can be reduced to form propyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 1-(3-Hydroxypropyl)-5-ethyl-2-iodobenzene, 1-(3-Aminopropyl)-5-ethyl-2-iodobenzene, and 1-(3-Mercaptopropyl)-5-ethyl-2-iodobenzene.
Oxidation Reactions: Products include 1-(3-Chloropropyl)-5-ethyl-2-iodobenzoic acid and 1-(3-Chloropropyl)-5-ethyl-2-iodobenzaldehyde.
Reduction Reactions: Products include 1-(3-Propyl)-5-ethyl-2-iodobenzene.
科学研究应用
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-5-ethyl-2-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated aromatic structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function and activity. Additionally, the iodine atom can participate in halogen bonding interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar chloropropyl group but differs in its aromatic core and additional substituents.
1-(3-Chlorophenyl)piperazine: This compound contains a chlorophenyl group and a piperazine ring, differing in its overall structure and functional groups.
(3-Chloropropyl)trimethoxysilane: This compound has a chloropropyl group attached to a silicon atom, making it distinct in its chemical properties and applications.
Uniqueness
1-(3-Chloropropyl)-5-ethyl-2-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chloropropyl group and an iodine atom on the benzene ring allows for a wide range of chemical transformations and interactions, making it a versatile compound in various research and industrial applications.
属性
分子式 |
C11H14ClI |
|---|---|
分子量 |
308.58 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-4-ethyl-1-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-5-6-11(13)10(8-9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
YNSSCBUYNZPKOX-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)I)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















